molecular formula C10H9ClF3NO B13051568 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone

Cat. No.: B13051568
M. Wt: 251.63 g/mol
InChI Key: RFHWXJUMLSITLT-UHFFFAOYSA-N
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Description

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives .

Scientific Research Applications

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[2-chloro-3-(difluoromethyl)phenyl]acetone
  • 1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]acetone

Uniqueness: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

RFHWXJUMLSITLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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